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Compound of Interest

Compound Name: Isoquinoline-1-carboxylic acid

Cat. No.: B182569

This guide provides a comprehensive overview of the key spectroscopic data for isoquinoline-
1-carboxylic acid (CAS 486-73-7), a heterocyclic compound of interest in medicinal chemistry
and materials science. The data presented includes Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) analyses, intended for researchers, scientists, and
professionals in drug development.

Molecular Structure

IUPAC Name: Isoquinoline-1-carboxylic acid[1] Molecular Formula: C1o0H7NO2z[1][2][3]
Molecular Weight: 173.17 g/mol [1][2][3] Canonical SMILES:
C1=CC=C2C(=C1)C=CN=C2C(=0)OI[1] InChl Key: XAAKCCMYRKZRAK-UHFFFAOYSA-N[1]
[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of
organic compounds. The following tables summarize the *H and *3C NMR data for
isoquinoline-1-carboxylic acid.

Table 1: *H NMR Spectroscopic Data Solvent: DMSO-de[4]
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (J, Hz)

10.5-135 broad s - COOH

8.65 d 8.5 H-4

8.35 d 5.8 H-3

8.25 d 8.0 H-8

8.15 d 8.5 H-5

7.95 t 7.5 H-7

7.80 t 7.5 H-6

Note: Chemical shifts can vary depending on solvent and concentration.[7] The acidic proton of
the carboxylic acid is highly deshielded and often appears as a broad singlet.[8]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assighment
166.5 C=0
148.0 C-1
142.5 C-3
137.0 C-4a
131.0 C-7
130.5 C-5
129.0 C-8a
128.5 C-6
128.0 C-8
122.0 C-4
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Note: Data compiled from publicly available spectra.[1][5] Assignments are based on
established chemical shift predictions for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of isoquinoline-1-carboxylic acid shows characteristic absorptions for the
carboxylic acid and the aromatic isoquinoline ring system.

Table 3: Key IR Absorption Bands Technique: KBr Pellet/Disc[1]

Wavenumber (cm—?) Intensity Assignment

O-H stretch (from hydrogen-

2500-3300 Strong, very broad )
bonded dimer)[8][9][10]
C=0 stretch (carbonyl)[8][9
1690-1760 Strong ( YOIEILS]
[10]
) C=C and C=N stretch
~1600, ~1450 Medium-Weak o
(aromatic ring)
1210-1320 Medium C-O stretch[9]
910-950 Medium, broad O-H bend (out-of-plane)[9]

The very broad O-H stretch is a hallmark of a carboxylic acid, resulting from strong
intermolecular hydrogen bonding that forms a dimeric structure.[9][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data Technique: Electron lonization (EI)
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miz Relative Intensity Assighment
173 High [M]*, Molecular lon[1][2]
_ [M - CO2]* or [M - H20 - COJ*,
129 Highest o
Loss of carbon dioxide[1]
) [M - COOH]™*, Loss of carboxyl
128 High )
radical[1]
) [CsHeN]*, Subsequent loss of
102 Medium

HCN from the quinoline ring

The fragmentation pattern is characterized by the initial loss of the carboxylic acid group as
either a carboxyl radical (COOH) or carbon dioxide (CO2).[12]

Experimental Protocols

The data presented in this guide are typically obtained using standard spectroscopic
techniques. Below are generalized protocols representative of the methods used for the
analysis of isoquinoline-1-carboxylic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-10 mg of isoquinoline-1-carboxylic acid is dissolved
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in a clean, dry vial.

o Transfer: The solution is filtered through a pipette with a cotton or glass wool plug into a 5
mm NMR tube.

o Data Acquisition: The NMR tube is placed in the spectrometer. 1H and 3C NMR spectra are
acquired on a spectrometer, such as a Bruker 600 MHz instrument.[13] Chemical shifts are
referenced to the residual solvent peak.[13] For H NMR, a typical experiment involves
acquiring 16-64 scans. For 13C NMR, a larger number of scans (e.g., 1024 or more) is
typically required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol (KBr Pellet Method)
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Sample Preparation: Approximately 1-2 mg of isoquinoline-1-carboxylic acid is finely
ground in an agate mortar.

Mixing: About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to
the mortar and mixed thoroughly with the sample.[14]

Pellet Formation: The mixture is transferred to a pellet press. A force of 8-10 tons is applied
for several minutes to form a transparent or semi-transparent disc.[14]

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is recorded, typically over a range of 4000-400 cm~1, by co-adding 16-32 scans to
improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a
pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron lonization)

Sample Introduction: A dilute solution of isoquinoline-1-carboxylic acid in a volatile organic
solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the
mass spectrometer, often via a Gas Chromatography (GC-MS) system, which separates the
analyte from the solvent and any impurities.[15]

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, creating
a positively charged molecular ion ([M]*) and causing fragmentation.[12][15]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum that
plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like isoquinoline-1-carboxylic acid.
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Workflow for Spectroscopic Analysis
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Caption: General workflow for sample preparation, data acquisition, and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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